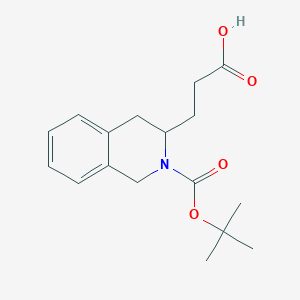

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid

Übersicht

Beschreibung

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid is a compound that has gained interest in the scientific community due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Dipeptide Synthesis

The compound, being a tert-butoxycarbonyl-protected amino acid, can be used in the synthesis of dipeptides . This process involves using the compound as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Synthesis of Proteolysis Targeting Compounds

The compound can potentially be used as a building block in the synthesis of proteolysis targeting compounds . These compounds have significant applications in the field of medicinal chemistry and drug discovery, particularly in the development of targeted therapies for various diseases.

Synthesis of Ionic Liquids

The compound can be used in the synthesis of room-temperature ionic liquids . These ionic liquids have a wide range of applications in various fields, including green chemistry, catalysis, and materials science .

Use in Organic Synthesis

The compound, due to its reactive side chain and N-terminus being chemically protected, can be used as efficient reactants and reaction media in organic synthesis .

Use in Peptide Chemistry

The compound can potentially be used in peptide chemistry, particularly in the synthesis of complex peptides . This is due to the compound’s ability to protect amino acids, which are essential components in peptide synthesis .

Use in Pharmaceutical Research

The compound can potentially be used in pharmaceutical research, particularly in the development of new drugs and therapies . This is due to the compound’s ability to interact with various biological targets, which can be exploited in the design of new therapeutic agents .

Eigenschaften

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinolin-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13-7-5-4-6-12(13)10-14(18)8-9-15(19)20/h4-7,14H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFLOUIJFBRFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)propanoic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-methylbenzyl)thio]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2364986.png)

![8-(4-(dimethylamino)phenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2364988.png)

![[5-(Aminomethyl)spiro[2.3]hexan-5-yl]methanol;hydrochloride](/img/structure/B2364990.png)

![3,4,5-trimethoxy-N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2364991.png)

![2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2364992.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2364999.png)

![7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decane;hydrochloride](/img/structure/B2365000.png)

![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzonitrile](/img/structure/B2365002.png)

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2365003.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2365006.png)

![N-(1-cyanocyclopentyl)-2-(3-{[(4-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B2365007.png)